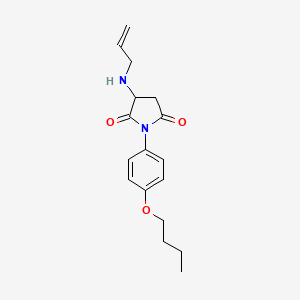![molecular formula C20H16Cl2F6N2O2S B10898265 3,3'-sulfanediylbis{N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide}](/img/structure/B10898265.png)
3,3'-sulfanediylbis{N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-3-OXOPROPYL}SULFANYL)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-3-OXOPROPYL}SULFANYL)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with various reagents to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like copper cyanide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-({3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-3-OXOPROPYL}SULFANYL)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-({3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-3-OXOPROPYL}SULFANYL)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-({3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-3-OXOPROPYL}SULFANYL)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Shares similar functional groups but differs in overall structure.
2-Chloro-4-(trifluoromethyl)aniline: Another related compound with slight variations in the position of substituents
Uniqueness
3-({3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-3-OXOPROPYL}SULFANYL)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16Cl2F6N2O2S |
|---|---|
Molecular Weight |
533.3 g/mol |
IUPAC Name |
3-[3-[2-chloro-5-(trifluoromethyl)anilino]-3-oxopropyl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H16Cl2F6N2O2S/c21-13-3-1-11(19(23,24)25)9-15(13)29-17(31)5-7-33-8-6-18(32)30-16-10-12(20(26,27)28)2-4-14(16)22/h1-4,9-10H,5-8H2,(H,29,31)(H,30,32) |
InChI Key |
PYNJODSCLXGZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCSCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B10898194.png)
![N-(2-fluoro-5-methylphenyl)-1-{2-[(2-fluoro-5-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B10898199.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898200.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone](/img/structure/B10898204.png)
![4-chloro-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10898205.png)
![5-[(2-bromophenoxy)methyl]-N-(4-iodophenyl)furan-2-carboxamide](/img/structure/B10898207.png)
![4-bromo-N'-{(E)-[2-(cyanomethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10898210.png)
![3-(ethylsulfanyl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10898213.png)
![methyl (2E)-5-methyl-1-oxo-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10898219.png)
![N'-[(1E)-nonylidene]naphthalene-1-carbohydrazide](/img/structure/B10898226.png)
![ethyl 3-[(4-fluoro-2-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10898227.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10898245.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10898259.png)
